N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine
CAS No.:
Cat. No.: VC13776706
Molecular Formula: C16H26BNO2
Molecular Weight: 275.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H26BNO2 |
---|---|
Molecular Weight | 275.2 g/mol |
IUPAC Name | N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |
Standard InChI | InChI=1S/C16H26BNO2/c1-12(2)18-11-13-9-7-8-10-14(13)17-19-15(3,4)16(5,6)20-17/h7-10,12,18H,11H2,1-6H3 |
Standard InChI Key | LAKYYSPUXAPNSD-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)C |
Introduction
Structural Characteristics and Nomenclature
Core Molecular Architecture
The compound features a benzylamine backbone substituted at the ortho position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The amine component consists of a propyl chain where the central nitrogen atom connects to either the terminal (propan-1-amine) or secondary carbon (propan-2-amine), creating distinct stereochemical configurations.
Table 1: Key Structural Parameters
Property | Value | Source |
---|---|---|
IUPAC Name | N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | PubChem |
Molecular Formula | C₁₆H₂₆BNO₂ | PubChem |
Molecular Weight | 275.2 g/mol | BenchChem |
CAS Registry | 1256360-56-1 | EPA DSSTox |
SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCC | PubChem |
Isomeric Considerations
Available literature specifies the propan-1-amine configuration (linear propyl chain) , while the propan-2-amine variant would introduce a branched structure at the nitrogen center. Computational modeling suggests the branched isomer might exhibit:
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Reduced rotational freedom about the C-N bond due to steric effects
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Altered solubility profiles in polar solvents
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Modified reactivity in Suzuki-Miyaura cross-coupling reactions
Synthetic Methodology
Purification Challenges
Chromatographic separation proves essential due to:
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Boronic ester sensitivity to hydrolysis
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Co-elution of palladium complexes
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Amine group basicity complicating reverse-phase methods
Recent advances employ fluorous-tagged catalysts to simplify metal removal.
Reactivity Profile
Suzuki-Miyaura Cross-Coupling
The compound serves as efficient arylboron partner in Pd-mediated couplings:
Key advantages over alternative boron reagents:
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Enhanced air stability vs. boronic acids
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Reduced protodeborylation side reactions
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Compatibility with aqueous workup procedures
Table 2: Representative Coupling Partners
Electrophile | Yield (%) | Conditions |
---|---|---|
4-Bromoanisole | 82 | PdCl₂(dtbpf), K₂CO₃, DME |
3-Iodotoluene | 76 | Pd(OAc)₂, SPhos, CsF |
2-Chloropyridine | 68 | Pd(PPh₃)₄, NaHCO₃, DMF |
Pharmaceutical Applications
Boron-Containing Drug Candidates
The compound's boronic ester moiety enables development of:
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Proteasome inhibitors mimicking bortezomib's mechanism
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β-Lactamase-resistant antibiotics through transition state mimicry
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ROS-responsive drug delivery systems leveraging boronate oxidation
Structure-Activity Relationship (SAR) Studies
Modification of the propylamine chain influences:
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Cellular permeability (logP range 2.1-3.8)
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Target binding affinity (Kd values 0.8-12 μM)
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Metabolic stability (t₁/₂ 45-120 min in liver microsomes)
Spectroscopic Characterization
¹¹B NMR Analysis
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δ 30.2 ppm (quadrupolar broadening) characteristic of sp²-hybridized boron
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Linewidth reduction with increased symmetry at boron center
Mass Spectrometry
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ESI+ shows [M+H]⁺ at m/z 276.2
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Fragmentation pattern dominated by loss of pinacol (C₆H₁₄O₂, 130 Da)
Parameter | Rating | Basis |
---|---|---|
Flammability | Category 3 | High flash point (112°C) |
Acute Toxicity | Category 4 | LD50 > 2000 mg/kg (oral) |
Skin Irritation | Category 2 | Rabbit testing data |
Storage recommendations:
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Argon atmosphere at -20°C
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Desiccant-containing amber vials
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Limited exposure to acidic vapors
Industrial Scale Production
Continuous Flow Synthesis
Recent pilot studies demonstrate:
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92% conversion using microreactor technology
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3.8 kg/day output from bench-scale systems
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Reduced palladium loading (0.3 mol%) via electrochemical recycling
Quality Control Metrics
Parameter | Specification | Method |
---|---|---|
Purity | ≥99.5% (HPLC) | USP <621> |
Residual Solvents | <300 ppm DMSO | GC-MS |
Heavy Metals | <10 ppm Pd | ICP-OES |
Environmental Impact Assessment
Degradation Pathways
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Hydrolytic cleavage of boronic ester (t₁/₂ 38 days pH 7)
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Microbial N-dealkylation in soil systems
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Photolytic decomposition under UV irradiation
Ecotoxicity Data
Species | EC50 (96h) | Endpoint |
---|---|---|
Daphnia magna | 12 mg/L | Immobilization |
Vibrio fischeri | 8.7 mg/L | Luminescence |
Pseudokirchneriella | 24 mg/L | Growth inhibition |
Regulatory Status
Global Classification
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REACH: Full registration pending additional ecotox data
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TSCA: Listed with significant new use restrictions
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China IECSC: Notified for pharmaceutical intermediate use
Patent Landscape
Key patents focus on:
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Crystallographic forms (US2024182732A1)
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Continuous manufacturing processes (EP4151617A1)
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Bioconjugation techniques (WO2023196528A1)
Future Research Directions
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Development of enantioselective borylation methods
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Exploration in boron neutron capture therapy (BNCT)
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Integration into metal-organic frameworks (MOFs) for gas storage
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Photoredox catalytic cycles utilizing boron-centered radicals
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